

Brevetoxin-3: A Deep Dive into its Toxicological Impact on Marine Ecosystems

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Compound of Interest

Compound Name: Brevetoxin-3

Cat. No.: B15590448

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the toxicological profile of **Brevetoxin-3** (PbTx-3), a potent neurotoxin produced by the marine dinoflagellate *Karenia brevis*. **Brevetoxin-3** poses a significant threat to marine life and ecosystem stability. This document synthesizes the current understanding of its toxicological effects, outlines key experimental methodologies, and visualizes its molecular mechanism of action to support further research and the development of potential mitigation strategies.

Executive Summary

Brevetoxin-3 is a lipid-soluble polyether neurotoxin that primarily targets voltage-gated sodium channels (VGSCs) in marine organisms.^{[1][2]} Its persistence in the marine environment and ability to bioaccumulate through the food web present a continuous threat to a wide range of species, from invertebrates to marine mammals.^[1] While the fundamental mechanism of action is well-documented, a significant gap exists in the literature regarding comprehensive quantitative toxicological data across a diverse array of marine species. This guide consolidates the available data, details relevant experimental approaches, and elucidates the known signaling pathways to provide a foundational resource for the scientific community.

Quantitative Toxicological Data

The available quantitative data on the toxic effects of **Brevetoxin-3** on marine life is limited, a fact repeatedly highlighted in the scientific literature.^[1] The majority of studies have focused on

vertebrate models due to the direct implications for human health through Neurotoxic Shellfish Poisoning (NSP).[1] The following table summarizes the key quantitative toxicological data currently available for marine organisms exposed to **Brevetoxin-3**. The scarcity of data underscores a critical need for further research to establish lethal (LC50) and sublethal (EC50, NOEC, LOEC) concentrations in a broader range of ecologically and commercially important marine species.

Species	Endpoint	Value	Exposure Route	Source
Japanese Medaka (<i>Oryzias latipes</i>) embryo	LD50	4.0 ng/egg	Microinjection	[3][4][5]
Rat cerebellar granule neurons	EC50 (Lactate dehydrogenase release)	30.9 nM	In vitro	[3]
Rat cerebellar granule neurons	EC50 (L-glutamate release)	45.3 nM	In vitro	[3]
Rat cerebellar granule neurons	EC50 (L-aspartate release)	50.2 nM	In vitro	[3]

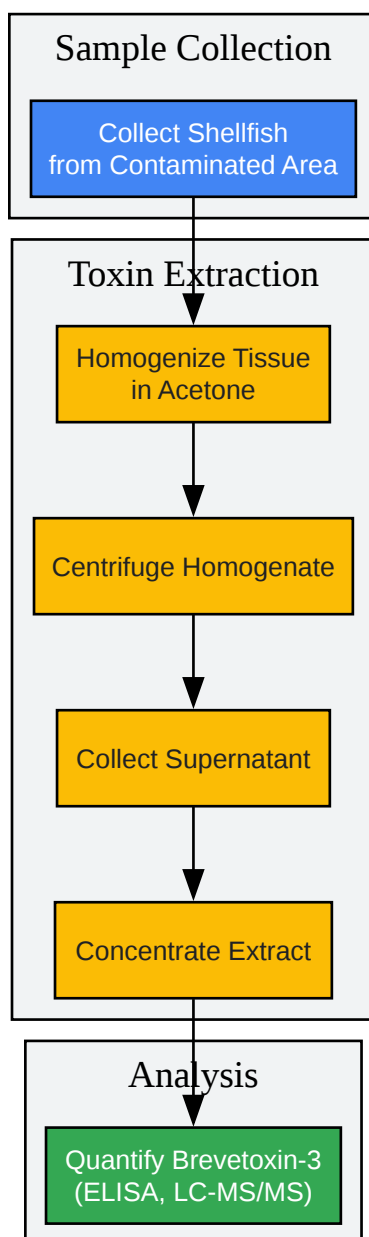
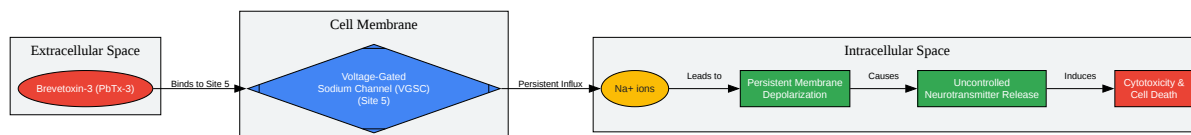
Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of **Brevetoxin-3** is the voltage-gated sodium channel (VGSC), a critical component of nerve and muscle cell membranes responsible for the propagation of action potentials.[2] **Brevetoxin-3** binds with high affinity to neurotoxin receptor site 5 on the alpha-subunit of the VGSC.[2] This binding event does not block the channel but rather locks it in an open or activated state, leading to a persistent influx of sodium ions.[1]

The key consequences of **Brevetoxin-3** binding to VGSCs are:

- **Shift in Activation Voltage:** The voltage threshold required to open the sodium channel is shifted to more negative membrane potentials. This results in the channel opening at the normal resting membrane potential.[\[2\]](#)
- **Prolonged Mean Open Time:** The duration for which the channel remains in its open, ion-conducting state is significantly increased.[\[3\]](#)
- **Inhibition of Inactivation:** The natural inactivation mechanism of the VGSC is impaired, preventing the channel from closing in a timely manner.[\[2\]](#)[\[3\]](#)

This persistent activation of VGSCs leads to continuous nerve cell firing, uncontrolled neurotransmitter release, and ultimately, cytotoxicity.[\[1\]](#)



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